cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine
Overview
Description
“cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an indole structure (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) via a methylene bridge (CH2). The indole ring is substituted at the 1-position with a 3-methoxypropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the indole ring, and the attachment of the 3-methoxypropyl group. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The indole ring could potentially be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 3-methoxypropyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the indole ring, and the 3-methoxypropyl group. The cyclopropyl group is a three-membered carbon ring, which introduces a significant amount of ring strain and can affect the reactivity of the compound . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The indole ring, being aromatic, can undergo electrophilic aromatic substitution reactions. The 3-methoxypropyl group could potentially undergo reactions at the methoxy group, such as demethylation, or at the terminal carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropyl group, the indole ring, and the 3-methoxypropyl group would all influence its properties .Safety and Hazards
Properties
IUPAC Name |
N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDSFRQHLQIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)CNC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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